5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Overview
Description
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with a molecular formula of C13H10N2S2. It is known for its unique structure, which combines a thieno[2,3-d]pyrimidine core with a 4-methylphenyl group and a thiol functional group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Target of Action
Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the retinoic acid-related orphan receptor gamma (rorγt) transcriptional activity , and the thyroid-stimulating hormone (TSH) receptor . These receptors play crucial roles in immune response and thyroid hormone production, respectively.
Mode of Action
Similar thieno[2,3-d]pyrimidine derivatives have been shown to inhibit their targets by binding to the active sites of the receptors, thereby preventing their normal function .
Biochemical Pathways
Similar thieno[2,3-d]pyrimidine derivatives have been shown to affect the camp pathway and calcium-dependent pathways via their action on the tsh receptor .
Result of Action
Similar thieno[2,3-d]pyrimidine derivatives have been shown to suppress tsh-induced production of thyroid hormones in thyrocytes , and inhibit the development of Th17 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylthiourea with α-bromoacetophenone, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the thieno[2,3-d]pyrimidine ring.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic ring and the thieno[2,3-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens (for halogenation) or alkyl halides (for alkylation) are used under conditions like acidic or basic catalysis.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Uniqueness
5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the thieno[2,3-d]pyrimidine core with the 4-methylphenyl group further enhances its versatility in various applications .
Properties
IUPAC Name |
5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXOKTMWDMZDKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352484 | |
Record name | 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307512-34-1 | |
Record name | 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307512-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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